molecular formula C12H10N2 B062090 2-Methyl-1H-cyclopenta[b]quinoxaline CAS No. 160409-72-3

2-Methyl-1H-cyclopenta[b]quinoxaline

Numéro de catalogue B062090
Numéro CAS: 160409-72-3
Poids moléculaire: 182.22 g/mol
Clé InChI: CSGBEOXYGSTDRS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Methyl-1H-cyclopenta[b]quinoxaline (MCQ) is a heterocyclic compound that belongs to the quinoxaline family. It is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of synaptic plasticity and memory formation. MCQ has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mécanisme D'action

2-Methyl-1H-cyclopenta[b]quinoxaline acts as a non-competitive antagonist of the NMDA receptor, which is a subtype of glutamate receptor. The NMDA receptor plays a crucial role in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptor, 2-Methyl-1H-cyclopenta[b]quinoxaline can modulate the excitatory neurotransmission and reduce the excessive release of glutamate, which is associated with various neurological and psychiatric disorders.

Effets Biochimiques Et Physiologiques

2-Methyl-1H-cyclopenta[b]quinoxaline has been shown to exhibit various biochemical and physiological effects in animal models. It can reduce the infarct volume and improve the neurological function in rats with cerebral ischemia. 2-Methyl-1H-cyclopenta[b]quinoxaline can also attenuate the neuronal apoptosis and oxidative stress in rats with traumatic brain injury. Moreover, 2-Methyl-1H-cyclopenta[b]quinoxaline can decrease the immobility time and increase the swimming time in the forced swim test, which is a behavioral test for depression.

Avantages Et Limitations Des Expériences En Laboratoire

2-Methyl-1H-cyclopenta[b]quinoxaline has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 2-Methyl-1H-cyclopenta[b]quinoxaline can also be easily administered to animals through various routes, such as intraperitoneal injection and oral gavage. However, 2-Methyl-1H-cyclopenta[b]quinoxaline has some limitations for lab experiments. It has a relatively low solubility in water, which may limit its bioavailability and efficacy. 2-Methyl-1H-cyclopenta[b]quinoxaline can also exhibit some off-target effects, such as the inhibition of the dopamine transporter.

Orientations Futures

2-Methyl-1H-cyclopenta[b]quinoxaline has several potential future directions for scientific research. One possible direction is to investigate the molecular mechanisms underlying the neuroprotective effects of 2-Methyl-1H-cyclopenta[b]quinoxaline in various neurological disorders. Another direction is to develop more potent and selective NMDA receptor antagonists based on the structure of 2-Methyl-1H-cyclopenta[b]quinoxaline. Moreover, 2-Methyl-1H-cyclopenta[b]quinoxaline can be further studied for its potential use in combination therapy with other drugs for the treatment of neurological and psychiatric disorders.

Méthodes De Synthèse

The synthesis of 2-Methyl-1H-cyclopenta[b]quinoxaline involves the condensation of 2-methylcyclopentanone with o-phenylenediamine in the presence of a dehydrating agent such as phosphorus pentoxide. The reaction proceeds through a cyclization process, leading to the formation of 2-Methyl-1H-cyclopenta[b]quinoxaline.

Applications De Recherche Scientifique

2-Methyl-1H-cyclopenta[b]quinoxaline has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to exhibit neuroprotective effects in animal models of cerebral ischemia, traumatic brain injury, and spinal cord injury. 2-Methyl-1H-cyclopenta[b]quinoxaline has also been investigated for its potential use in the treatment of depression, anxiety, and schizophrenia.

Propriétés

Numéro CAS

160409-72-3

Nom du produit

2-Methyl-1H-cyclopenta[b]quinoxaline

Formule moléculaire

C12H10N2

Poids moléculaire

182.22 g/mol

Nom IUPAC

2-methyl-1H-cyclopenta[b]quinoxaline

InChI

InChI=1S/C12H10N2/c1-8-6-11-12(7-8)14-10-5-3-2-4-9(10)13-11/h2-6H,7H2,1H3

Clé InChI

CSGBEOXYGSTDRS-UHFFFAOYSA-N

SMILES

CC1=CC2=NC3=CC=CC=C3N=C2C1

SMILES canonique

CC1=CC2=NC3=CC=CC=C3N=C2C1

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.